7-Chloro-2-quinoxalinone
Overview
Description
7-Chloro-2-quinoxalinone is a heterocyclic compound with the molecular formula C8H5ClN2O It is a derivative of quinoxaline, characterized by the presence of a chlorine atom at the 7th position and a carbonyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-quinoxalinone typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-chloroaniline with glyoxal in the presence of an acid catalyst, followed by oxidation to form the quinoxalinone ring. Another approach involves the reaction of 2-chloroaniline with diethyl oxalate, followed by cyclization and chlorination.
Industrial Production Methods
Industrial production of this compound often employs cost-effective and scalable methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are preferred to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-quinoxalinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction can yield 7-chloro-2-quinoxalinol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione, 7-chloro-2-quinoxalinol, and various substituted quinoxalinones .
Scientific Research Applications
7-Chloro-2-quinoxalinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound in biological studies.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating infections, cancer, and neurological disorders.
Industry: It is used in the synthesis of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 7-Chloro-2-quinoxalinone involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, while its anticancer effects are linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the chlorine and carbonyl groups.
6-Chloro-2-quinoxalinone: Similar structure but with the chlorine atom at the 6th position.
7-Fluoro-2-quinoxalinone: Fluorine atom instead of chlorine at the 7th position.
Uniqueness
7-Chloro-2-quinoxalinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the carbonyl group at the 2nd position contributes to its biological activity .
Properties
IUPAC Name |
7-chloro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDXVGIAGDJBIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333207 | |
Record name | 7-Chloro-2-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-30-4 | |
Record name | 7-Chloro-2-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1,2-dihydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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